molecular formula C9H18N2 B1426552 8-Methyl-1,8-diazaspiro[4.5]decane CAS No. 1153767-99-7

8-Methyl-1,8-diazaspiro[4.5]decane

Cat. No.: B1426552
CAS No.: 1153767-99-7
M. Wt: 154.25 g/mol
InChI Key: VUBIQWFPHPCIDO-UHFFFAOYSA-N
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Description

8-Methyl-1,8-diazaspiro[4.5]decane is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol. It is a cyclic compound featuring a spirocyclic structure with a nitrogen atom at each end of the ring system, making it a part of the diazaspirodecane family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,8-diazaspiro[4.5]decane typically involves the cyclization of linear precursors under specific reaction conditions. One common method is the intramolecular cyclization of a diamine with a suitable alkylating agent. The reaction conditions often require the use of a strong base and a high-temperature environment to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods ensure the efficient production of the compound while maintaining high purity and yield. The choice of production method depends on the desired scale and the specific requirements of the end application.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1,8-diazaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various applications, depending on their chemical properties.

Scientific Research Applications

8-Methyl-1,8-diazaspiro[4.5]decane has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound can be used as a ligand in biological studies to investigate protein interactions and enzyme activities.

  • Industry: Its use in the chemical industry includes the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

8-Methyl-1,8-diazaspiro[4.5]decane is similar to other diazaspirodecane derivatives, such as 8-methyl-2,8-diazaspiro[4.5]decane and 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. its unique spirocyclic structure and specific functional groups distinguish it from these compounds. The presence of the methyl group at the 8-position contributes to its distinct chemical and biological properties.

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Properties

IUPAC Name

8-methyl-1,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-7-4-9(5-8-11)3-2-6-10-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBIQWFPHPCIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCN2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153767-99-7
Record name 8-methyl-1,8-diazaspiro[4.5]decane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-1,8-diazaspiro[4.5]decane
Reactant of Route 2
8-Methyl-1,8-diazaspiro[4.5]decane
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8-Methyl-1,8-diazaspiro[4.5]decane
Reactant of Route 4
8-Methyl-1,8-diazaspiro[4.5]decane
Reactant of Route 5
8-Methyl-1,8-diazaspiro[4.5]decane
Reactant of Route 6
8-Methyl-1,8-diazaspiro[4.5]decane

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